molecular formula C24H23NO4 B14947802 ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B14947802
M. Wt: 389.4 g/mol
InChI Key: XWUUJYSWGFEVHN-UHFFFAOYSA-N
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Description

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydroxy group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The indole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and indole core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to its combination of a furan ring and an indole core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C24H23NO4/c1-4-28-24(27)23-16(3)25(14-18-6-5-11-29-18)21-12-19(22(26)13-20(21)23)17-9-7-15(2)8-10-17/h5-13,26H,4,14H2,1-3H3

InChI Key

XWUUJYSWGFEVHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=C(C=C3)C)CC4=CC=CO4)C

Origin of Product

United States

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